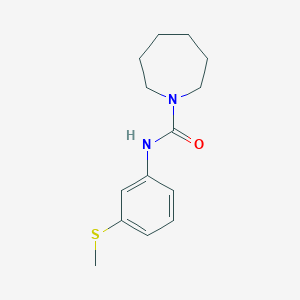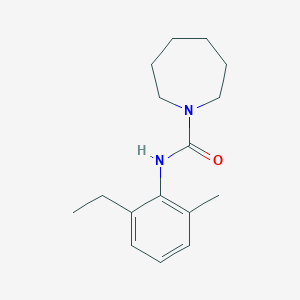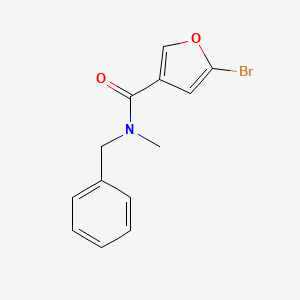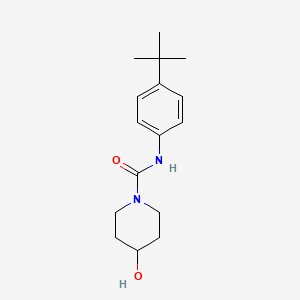
N-(3-methylsulfanylphenyl)azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylsulfanylphenyl)azepane-1-carboxamide, also known as MSJ-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azepane carboxamides, which have been studied for their biological activities. MSJ-1 has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The exact mechanism of action of N-(3-methylsulfanylphenyl)azepane-1-carboxamide is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity. This compound has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been reported to reduce inflammation and pain in a mouse model of acute inflammation. This compound has also been shown to have anticonvulsant effects in a rat model of epilepsy. In addition, this compound has been reported to improve cognitive function and reduce oxidative stress in a mouse model of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylsulfanylphenyl)azepane-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been obtained in high yield and purity using the reported synthesis method. This compound has also been shown to have low toxicity in animal models. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments. In addition, more research is needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for research on N-(3-methylsulfanylphenyl)azepane-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this compound in these diseases. Another area of interest is the development of new synthesis methods for this compound that may improve its yield and purity. In addition, more research is needed to fully understand the mechanism of action of this compound and its effects on the GABAergic system.
Méthodes De Synthèse
The synthesis of N-(3-methylsulfanylphenyl)azepane-1-carboxamide involves the reaction between 3-methylsulfanylphenylamine and 6-bromo-1-hexanoyl chloride in the presence of a base. The resulting product is then treated with sodium azide and reduced with lithium aluminum hydride to yield this compound. This synthesis method has been reported in the literature and has been successfully used to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-(3-methylsulfanylphenyl)azepane-1-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. It has been reported to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-18-13-8-6-7-12(11-13)15-14(17)16-9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHVXPXJZRIOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)
![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)

![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)



